2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various drug candidates . This compound is characterized by the presence of a benzamide group attached to a 1,2-oxazole ring, which is further substituted with methyl and phenyl groups.
Preparation Methods
The synthesis of 2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide can be achieved through several synthetic routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This reaction is typically carried out in the presence of an acid-binding agent such as triethylamine to prevent protonation of the raw material . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and selectivity.
In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction parameters and can significantly improve the efficiency and yield of the synthesis . The use of microreactors also facilitates the determination of intrinsic reaction kinetics, which is essential for optimizing the reaction conditions .
Chemical Reactions Analysis
2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like hydrogen gas . The compound can also undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the oxazole ring .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield amines . Substitution reactions typically result in the formation of new benzamide derivatives with different functional groups .
Scientific Research Applications
2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide has a wide range of applications in scientific research. In medicinal chemistry, it serves as a crucial intermediate in the synthesis of various drug candidates . The compound’s unique structure allows it to interact with specific molecular targets, making it valuable in the development of new pharmaceuticals.
In biology, the compound is used in studies investigating the mechanisms of action of benzamide derivatives. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological pathways and identifying potential therapeutic targets .
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity . The oxazole ring can also participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target .
The molecular pathways involved in the compound’s action depend on the specific target and the context in which it is used. For example, in medicinal chemistry, the compound may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide can be compared with other benzamide derivatives, such as N-(4-methylphenyl)benzamide and N-(3-amino-4-methylphenyl)benzamide . While these compounds share a common benzamide core, their different substituents confer unique properties and reactivities.
For instance, N-(4-methylphenyl)benzamide lacks the oxazole ring, which may result in different binding affinities and selectivities for molecular targets . On the other hand, N-(3-amino-4-methylphenyl)benzamide contains an amino group, which can participate in additional hydrogen bonding interactions and affect the compound’s overall reactivity .
The uniqueness of this compound lies in its combination of a benzamide group with an oxazole ring, providing a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-9-14(10-8-12)16-11-17(22-20-16)19-18(21)15-6-4-3-5-13(15)2/h3-11H,1-2H3,(H,19,21) |
InChI Key |
MNPCXEXHVXEGLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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